FAAH/TRPV1 blocker-1
CAS No.:
Cat. No.: VC16608454
Molecular Formula: C25H29N3O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O4 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30) |
| Standard InChI Key | CNRQCSUIZZMJDX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4 |
Introduction
Pharmacological Targets: FAAH and TRPV1 in Pain Pathways
Fatty Acid Amide Hydrolase (FAAH)
Chemical and Pharmacodynamic Profile of FAAH/TRPV1 Blocker-1
FAAH/TRPV1 blocker-1 (C₂₅H₂₉N₃O₄; molecular weight: 435.52) was designed through molecular hybridization of TRPV1 antagonist and FAAH inhibitor pharmacophores . Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₉N₃O₄ |
| Molecular Weight | 435.52 g/mol |
| FAAH Inhibition (IC50) | 0.12 μM |
| TRPV1 Antagonism (IC50) | 94.9 μM |
| Primary Targets | FAAH, TRPV1 |
This dual activity ensures sustained elevation of AEA while blocking TRPV1-mediated pain signals .
Mechanism of Action: Synergistic Pathways
FAAH Inhibition and Endocannabinoid Modulation
By inhibiting FAAH, the compound increases AEA levels, promoting CB1 receptor activation in the prefrontal cortex, amygdala, and spinal cord . This indirect CB1 agonism reduces anxiety and nociception, as demonstrated in elevated plus maze and formalin tests .
Preclinical Efficacy in Pain Models
Formalin-Induced Nociception
In murine models, FAAH/TRPV1 blocker-1 (3 mg/kg, i.p.) significantly reduced phase II formalin-induced pain. This effect was reversed by CB1 antagonist AM251 and TRPV1 agonist olvanil, confirming dual mechanisms .
Carrageenan-Induced Inflammation
The compound reduced paw edema in rats by 58%, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Anti-inflammatory effects correlated with reduced interleukin-6 (IL-6) and transient receptor potential ankyrin type-1 (TRPA1) expression .
Osteoarthritic Pain
In monoiodoacetate (MIA)-induced osteoarthritis, FAAH/TRPV1 blocker-1 restored mechanical thresholds by 70%, outperforming selective FAAH or TRPV1 inhibitors. Micro-CT imaging confirmed reduced bone fragmentation and cartilage degradation .
Comparative Analysis with Single-Target Agents
URB597 (FAAH Inhibitor)
URB597 elevated spinal 2-arachidonoylglycerol (2-AG) but reduced AEA, triggering TRPV1-mediated analgesia via 15-LOX metabolites . This contrasts with FAAH/TRPV1 blocker-1’s direct TRPV1 blockade, which provides more predictable efficacy .
SB-366,791 (TRPV1 Antagonist)
While effective in thermal hyperalgesia, SB-366,791 caused hyperthermia at doses ≥10 mg/kg. FAAH/TRPV1 blocker-1 achieved comparable analgesia without temperature dysregulation .
Therapeutic Applications and Future Directions
Neuropathic and Inflammatory Pain
The compound’s dual action addresses both central (CB1-mediated) and peripheral (TRPV1-mediated) pain mechanisms, making it suitable for diabetic neuropathy and rheumatoid arthritis .
Anxiety Disorders
Preclinical anxiolytic effects in the elevated plus maze suggest potential for psychiatric applications, though human studies are needed .
Future Optimization
Ongoing research aims to improve TRPV1 affinity while maintaining FAAH potency. Structural analogs with fluorinated aryl groups are under investigation to enhance blood-brain barrier penetration .
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